4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
Description
4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a combination of piperazine, pyrimidine, and morpholine moieties
Properties
Molecular Formula |
C20H23ClFN5O2 |
|---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C20H23ClFN5O2/c1-14-13-17(25-9-11-29-12-10-25)24-20(23-14)27-7-5-26(6-8-27)19(28)18-15(21)3-2-4-16(18)22/h2-4,13H,5-12H2,1H3 |
InChI Key |
KCPGWPXZSGWYTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multiple steps:
Formation of 2-Chloro-6-fluorobenzoyl chloride: This is achieved by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride under reflux conditions.
Nucleophilic Substitution: The 2-chloro-6-fluorobenzoyl chloride is then reacted with piperazine to form 4-(2-chloro-6-fluorobenzoyl)piperazine.
Coupling with Pyrimidine: The resulting compound is then coupled with 2-chloro-6-methylpyrimidine under basic conditions to form the intermediate product.
Final Coupling: The intermediate is then reacted with morpholine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups on the benzoyl moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperazine and morpholine rings.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can yield different oxidation states of the compound .
Scientific Research Applications
4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-6-fluorobenzoyl chloride
- 2-Chloro-6-fluorobenzoic acid
- 4-(2-Chloro-6-fluorobenzoyl)piperazine
Uniqueness
4-{2-[4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is unique due to its combination of piperazine, pyrimidine, and morpholine moieties, which confer distinct chemical and biological properties . This makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
